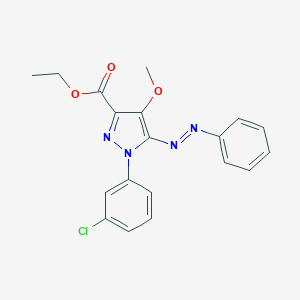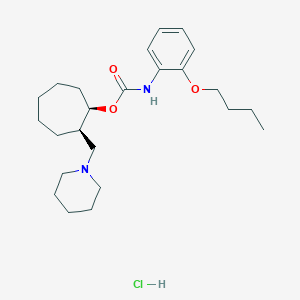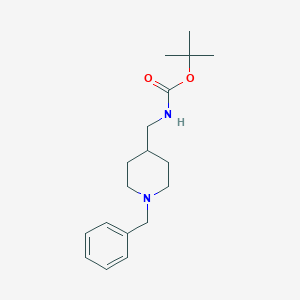
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as a chlorophenyl, methoxy, and phenylazo groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.
Azo coupling: The phenylazo group is introduced via an azo coupling reaction, which involves the reaction of a diazonium salt with an aromatic compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate: shares structural similarities with other pyrazole derivatives such as:
Uniqueness:
- The presence of the phenylazo group in Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other similar compounds .
This comprehensive overview highlights the significance of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate in various scientific domains. Its unique structure and properties make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
172701-50-7 |
|---|---|
Molekularformel |
C19H17ClN4O3 |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(25)16-17(26-2)18(22-21-14-9-5-4-6-10-14)24(23-16)15-11-7-8-13(20)12-15/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
DAYRMRXPFNRZEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Synonyme |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenyl-pyrazole-3-carboxy late |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)




![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
![ACETAMIDE,N-[1-BENZYL-2-ALLYL]-](/img/structure/B65120.png)
![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)

